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molecular formula C9H13BO2S B8395867 [4-(Ethylthio)-2-methylphenyl]-boronic acid

[4-(Ethylthio)-2-methylphenyl]-boronic acid

Cat. No. B8395867
M. Wt: 196.08 g/mol
InChI Key: SBYSVFNOQSUPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158820B2

Procedure details

A 100 ml portion of a solution of the product from example 10 step (i) (120.7 g) in THF (500 ml) was added to a stirred mixture of magnesium turnings (13.4 g) in THF (100 ml). Dibromoethane (0.2 ml) was added, and the mixture gently refluxed on initiation. The remaining bromide solution was added dropwise maintaining the reaction at reflux. After addition the mixture was allowed to cool to RT then transferred via cannula into a stirred solution of trimethylborate (112 ml) in TIE (200 ml) at 0° C. The mixture was warmed to RT, stirred for 2 h then quenched with 2M hydrochloric acid (300 ml). After stirring at RT for 18 h the THF was removed under reduced pressure and the mixture extracted with diethylether. The organics were separated, washed with water, dried and evaporated under reduced pressure. The residue was triturated with diethylether/isohexane and filtered. Yield 53.02 g
Quantity
120.7 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
112 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3][C:4]1[CH:9]=[CH:8][C:7](Br)=[C:6]([CH3:11])[CH:5]=1)[CH3:2].[Mg].BrC(Br)C.[Br-].C[O:19][B:20](OC)[O:21]C>C1COCC1>[CH2:1]([S:3][C:4]1[CH:9]=[CH:8][C:7]([B:20]([OH:21])[OH:19])=[C:6]([CH3:11])[CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
120.7 g
Type
reactant
Smiles
C(C)SC1=CC(=C(C=C1)Br)C
Name
Quantity
13.4 g
Type
reactant
Smiles
[Mg]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrC(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Four
Name
Quantity
112 mL
Type
reactant
Smiles
COB(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture gently refluxed on initiation
TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
After addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
CUSTOM
Type
CUSTOM
Details
then quenched with 2M hydrochloric acid (300 ml)
STIRRING
Type
STIRRING
Details
After stirring at RT for 18 h the THF
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with diethylether
CUSTOM
Type
CUSTOM
Details
The organics were separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethylether/isohexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)SC1=CC(=C(C=C1)B(O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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